molecular formula C10H10N2O3 B1452436 methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1190312-22-1

methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B1452436
CAS No.: 1190312-22-1
M. Wt: 206.2 g/mol
InChI Key: UHIOSDXEZFZBCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the construction of the pyrrolopyridine core followed by functionalization at specific positions One common method involves the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-throughput techniques and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or carboxylate groups using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaH in dimethylformamide (DMF) or KOtBu in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting cancer and other diseases.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites. This interaction can modulate various biological pathways, leading to therapeutic effects. For example, it may inhibit the activity of kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-methoxy-1H-pyrrolo[3,4-b]pyridine-4-carboxylate
  • Methyl 6-methoxy-1H-pyrrolo[2,3-c]pyridine-4-carboxylate
  • Methyl 6-methoxy-1H-pyrrolo[3,4-c]pyridine-4-carboxylate

Uniqueness

Methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is unique due to its specific substitution pattern and electronic properties. These characteristics influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. Its methoxy and carboxylate groups provide sites for further functionalization, allowing for the creation of a diverse range of derivatives with potential therapeutic applications.

Properties

IUPAC Name

methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-8-5-7(10(13)15-2)6-3-4-11-9(6)12-8/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIOSDXEZFZBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CN2)C(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.